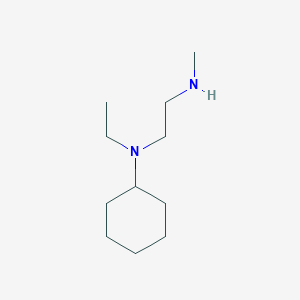

N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine

Description

N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine is a branched aliphatic diamine featuring a cyclohexyl group, an ethyl group, and a methyl group attached to a 1,2-diamine backbone. This compound’s structural complexity confers unique physicochemical properties, such as steric hindrance and variable solubility, which are critical in applications like catalysis, polymer synthesis, or pharmaceutical intermediates.

Properties

IUPAC Name |

N'-cyclohexyl-N'-ethyl-N-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-13(10-9-12-2)11-7-5-4-6-8-11/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAQRMARLNJUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution Approach

This method involves sequential substitution reactions where a primary diamine, such as ethylenediamine, is selectively mono- or di-alkylated with cyclohexyl and ethyl groups. The process typically proceeds via:

- Step 1: Protection of one amino group in ethylenediamine to prevent over-alkylation.

- Step 2: Alkylation of the unprotected amino group with cyclohexyl halides or cyclohexyl sulfonates.

- Step 3: Alkylation with ethyl halides or related electrophiles to introduce the N'-ethyl group.

- Step 4: Deprotection of the protected amino group to yield the target diamine.

- Use of polar aprotic solvents such as dichloromethane or acetonitrile.

- Base catalysts like potassium carbonate or sodium hydride.

- Mild heating (room temperature to 50°C) to facilitate nucleophilic substitution.

- Purification via chromatography or recrystallization.

- Selectivity control is critical to avoid polyalkylation.

- Over-alkylation can lead to side products, requiring careful stoichiometry.

Catalytic Hydrogenation of Cyclic Precursors

This approach involves hydrogenation of cyclic imines or nitriles derived from cyclohexyl derivatives, followed by alkylation:

- Step 1: Synthesis of cyclohexyl-substituted diamines via cyclohexanone or cyclohexanone derivatives.

- Step 2: Reductive amination with ethylamine or methylamine under catalytic hydrogenation conditions.

- Step 3: Final alkylation with ethyl or methyl halides to introduce the N'-substituent.

- Catalysts such as Raney nickel or palladium on carbon.

- Hydrogen pressure typically between 1-10 atm.

- Solvents like ethanol or isopropanol.

- Reaction temperatures around 50-100°C.

- High selectivity and yield.

- Suitable for large-scale synthesis.

Green Synthesis via Carbamate or Carbonate Intermediates

Inspired by patent CN102816071B, a greener route involves:

- Reacting ethylenediamine with diethyl carbonate under controlled temperature and pressure.

- Catalytic gas-phase reactions to form N-ethyl ethylene diamine.

- Subsequent cyclohexylation using cyclohexyl chloroformates or sulfonates.

- Molar ratio of ethylenediamine to diethyl carbonate: 1–3:1.

- Temperature: 150–300°C.

- Catalysts: Y-type or X-type molecular sieves.

- Continuous flow reactors for industrial scalability.

- High yield (up to 92%).

- Environmentally friendly with recycling of unreacted materials.

- Cost-effective and suitable for industrial production.

Synthesis via Reductive Amination of Cyclic Ketones

- Starting from cyclohexanone derivatives, perform reductive amination with methylamine and ethylamine.

- Use of reducing agents like sodium cyanoborohydride or borane complexes.

- Final alkylation to introduce the N'-ethyl group.

- Mild acidic conditions (pH 4-6).

- Solvents such as methanol or ethanol.

- Reaction temperatures around 0-50°C for selectivity.

Data Summary and Comparative Table

| Method | Key Reactants | Solvent/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Ethylenediamine, cyclohexyl halides, alkyl halides | Polar aprotic solvents, base, mild heating | 50-70 | Simple, well-understood | Over-alkylation, selectivity issues |

| Catalytic hydrogenation | Cyclic ketones, amines, catalysts (Pd/C, Raney Ni) | Hydrogen atmosphere, ethanol, 50-100°C | 75-85 | High selectivity, scalable | Requires catalysts, hydrogen handling |

| Green synthesis (patent) | Ethylenediamine, diethyl carbonate, molecular sieves | 150–300°C, continuous flow, catalytic | 92+ | Eco-friendly, high yield, cost-effective | Specialized equipment, process control |

| Reductive amination | Cyclohexanone derivatives, amines, reducing agents | Mild acid, methanol, 0-50°C | 70-80 | Mild conditions, good selectivity | Multiple steps, purification required |

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethyl-N’-methylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-Cyclohexyl-N-ethyl-N’-methylethane-1,2-diamine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-N’-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine and related diamines:

Functional and Physicochemical Properties

- Steric Effects : The cyclohexyl group in the target compound introduces significant steric hindrance compared to simpler analogs like N'-Cyclohexyl-N-methylethane-1,2-diamine . This may reduce reactivity in nucleophilic reactions but enhance selectivity in catalysis.

- Solubility: Compounds with aromatic substituents (e.g., 7-chloroquinolinyl in ) exhibit lower water solubility due to hydrophobic interactions, whereas methyl/ethyl-substituted diamines (e.g., ) are more polar.

- Chirality: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine demonstrates the importance of stereochemistry in applications like asymmetric synthesis, a feature absent in the non-chiral target compound.

- Reactivity: Chloroethyl-substituted analogs (e.g., HN2 in ) show alkylating activity, contrasting with the target compound’s likely non-reactive alkyl groups.

Research and Application Gaps

- Synthetic Routes : While N,N,N'-Trimethyl-cyclohexane-1,2-diamine has documented synthetic pathways, the target compound’s synthesis remains unaddressed in the evidence.

- Thermodynamic Data : Melting points, boiling points, and stability metrics are unavailable for most compounds, limiting industrial applicability assessments.

Biological Activity

Overview

N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine, with the molecular formula CHN and a molecular weight of 184.32 g/mol, is a diamine compound that has garnered attention for its potential biological activities. This compound features two amine groups, allowing it to participate in various chemical reactions and biological interactions. Its applications span across chemistry, biology, and medicine, making it a subject of interest in scientific research.

Types of Reactions:

- Oxidation: Can form amine oxides.

- Reduction: May yield secondary or primary amines.

- Substitution: The amine groups can engage in nucleophilic substitution with electrophiles.

Common Reagents:

- Oxidizing Agents: Hydrogen peroxide, peracids.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride.

- Electrophiles for Substitution: Alkyl halides, acyl chlorides.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity and influence biochemical pathways critical to cellular functions.

Antimicrobial Properties

Research indicates that diamines like this compound may exhibit antimicrobial activity. Case studies have shown that structurally similar diamines can inhibit the growth of various bacteria. For instance:

- A study highlighted that certain diamines possess cytotoxic effects that contribute to overall anticancer activity .

Cytotoxic Effects

Recent investigations into related compounds have demonstrated that diamines can induce reactive oxygen species (ROS)-mediated cytotoxicity in cancer cells. This suggests that this compound may also have potential applications in cancer therapy through similar mechanisms.

Research Findings

Case Studies

-

Antimicrobial Activity:

- A study on related diamines indicated effective inhibition against strains like Escherichia coli and Staphylococcus aureus, suggesting similar potential for this compound.

- Cytotoxicity in Cancer Research:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine?

- Methodological Answer : The synthesis of structurally similar diamines typically involves multi-step alkylation or condensation reactions. For example, analogous compounds are synthesized by reacting substituted amines (e.g., cyclohexylamine, ethylamine) with dichloromethane or ethylene diamine derivatives under controlled conditions (room temperature, inert atmosphere) . Purification via column chromatography or recrystallization is critical to isolate the target compound. Solvent choice (e.g., dichloromethane) and stoichiometric ratios of reactants must be optimized to minimize side products like over-alkylated species .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks, distinguishing substituents (e.g., cyclohexyl vs. ethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amine N-H stretches at ~3350–3400 cm) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The compound is likely stable under inert conditions (argon/nitrogen atmosphere) at low temperatures (2–8°C). Avoid exposure to moisture or strong acids/bases to prevent decomposition. Safety protocols include using chemical-resistant gloves (e.g., nitrile) and P95 respirators during handling, as recommended for structurally related amines .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its reactivity in catalysis?

- Methodological Answer : The cyclohexyl group introduces steric bulk, potentially hindering coordination with metal centers, while the ethyl and methyl groups modulate electron density at the amine nitrogen. Comparative studies with analogs (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) suggest that steric effects dominate in enantioselective catalysis. Researchers should employ computational modeling (DFT) to predict binding affinities and experimental validation via kinetic studies with transition-metal complexes (e.g., Cu, Pd) .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. To address this:

- Reproducibility Checks : Standardize assay protocols (e.g., fixed concentrations in antimicrobial testing) .

- Purity Validation : Use HPLC to verify compound purity (>95%) before biological testing .

- Structural Analogs : Compare activity with derivatives (e.g., N,N'-bis(nitrophenylmethylene) analogs) to isolate structure-activity relationships .

Q. How can researchers design derivatives of this compound to enhance its pharmacological profile?

- Methodological Answer : Focus on functional group modifications:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the aromatic or cyclohexyl moieties to modulate bioavailability .

- Chiral Centers : Synthesize enantiomers via asymmetric catalysis (e.g., using (1S,2S)-di-p-tolylethane-1,2-diamine as a chiral ligand) to evaluate stereochemical impacts on biological targets .

- Prodrug Strategies : Conjugate with hydrolyzable groups (e.g., esters) to improve membrane permeability .

Q. What mechanistic insights can be gained from studying this compound's interaction with biomolecules?

- Methodological Answer : Use biophysical assays:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with enzymes/receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular Docking : Predict binding modes with targets like β-lactamases or DNA, informed by structural analogs (e.g., β-lactamase inhibitors with similar diamine backbones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.